2,3-difluoro-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
2,3-Difluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6F5N and a molecular weight of 211.13 g/mol . This compound is characterized by the presence of both difluoro and trifluoro groups attached to an aniline structure, making it a fluorinated aromatic amine. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability and resistance to oxidation.
Preparation Methods
The synthesis of 2,3-difluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,3-difluoroaniline with 2,2,2-trifluoroethylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve bulk manufacturing processes that optimize the reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
2,3-Difluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The aniline group can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2,3-Difluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is investigated for its potential use in drug development due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Difluoro-N-(2,2,2-trifluoroethyl)aniline can be compared with other fluorinated anilines, such as:
2,3-Difluoroaniline: Lacks the trifluoroethyl group, making it less stable and less reactive in certain conditions.
2,2,2-Trifluoroethylamine: Lacks the aromatic ring, resulting in different chemical properties and applications.
2,2,2-Trifluoroethanol: A fluorinated alcohol with different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its combination of difluoro and trifluoro groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H6F5N |
---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
2,3-difluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6F5N/c9-5-2-1-3-6(7(5)10)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
RVATXPUJAQOTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NCC(F)(F)F |
Origin of Product |
United States |
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